molecular formula C16H13FN2O2 B8313525 2-Cyano-N-[4-(3-fluoro-benzyloxy)-phenyl]-acetamide

2-Cyano-N-[4-(3-fluoro-benzyloxy)-phenyl]-acetamide

Cat. No. B8313525
M. Wt: 284.28 g/mol
InChI Key: NDQPDIFYRFRZTQ-UHFFFAOYSA-N
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Patent
US07053245B2

Procedure details

The title compound is prepared in analogy to example 2, starting from 4-(3-fluoro-benzyloxy)-phenylamine (prepared as in example 1b) and cyanoacetic acid. Yield after recrystallisation from methanol: 50%. Colorless crystals with mp=164-166° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][CH:16]=1)[CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][CH:8]=1.[C:17]([CH2:19][C:20](O)=[O:21])#[N:18]>>[C:17]([CH2:19][C:20]([NH:13][C:10]1[CH:11]=[CH:12][C:7]([O:6][CH2:5][C:4]2[CH:14]=[CH:15][CH:16]=[C:2]([F:1])[CH:3]=2)=[CH:8][CH:9]=1)=[O:21])#[N:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(COC2=CC=C(C=C2)N)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Yield
CUSTOM
Type
CUSTOM
Details
after recrystallisation from methanol

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC(=O)NC1=CC=C(C=C1)OCC1=CC(=CC=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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